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Compound of Interest

Compound Name: 2-Isopropyl-1H-indole

Cat. No.: B102703 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Isopropyl-1H-indole (CAS

No. 17790-93-1).[1][2] As a crucial scaffold in medicinal chemistry and organic synthesis, a thorough understanding of

its spectral characteristics is paramount for researchers, scientists, and drug development professionals. This

document synthesizes predicted spectroscopic data with field-proven insights into the structural elucidation of indole

derivatives. While experimental spectra for this specific molecule are not readily available in public databases, the

following analysis is based on established principles of spectroscopy and comparative data from analogous indole

compounds, ensuring a high degree of scientific validity.

Molecular Structure and Spectroscopic Overview
2-Isopropyl-1H-indole possesses a molecular formula of C₁₁H₁₃N and a molecular weight of 159.23 g/mol .[2] The

structure consists of a bicyclic indole core with an isopropyl substituent at the C2 position. This substitution pattern

significantly influences the molecule's electronic environment and, consequently, its spectroscopic signatures.

The primary analytical techniques discussed herein are Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy,

Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary

information for the unambiguous identification and characterization of 2-Isopropyl-1H-indole.

Caption: Molecular structure of 2-Isopropyl-1H-indole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The

predicted ¹H and ¹³C NMR data for 2-Isopropyl-1H-indole are presented below, with chemical shifts referenced to

tetramethylsilane (TMS).

Experimental Protocol for NMR Data Acquisition
Sample Preparation:

Dissolve approximately 5-10 mg of purified 2-Isopropyl-1H-indole in 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
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Ensure the sample is fully dissolved to obtain high-resolution spectra.

Instrument Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

¹H NMR:

Pulse angle: 30-45°

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 16-64

¹³C NMR:

Pulse angle: 30-45°

Proton decoupling: Broadband decoupling (e.g., WALTZ-16)

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-Isopropyl-1H-indole is expected to show distinct signals for the indole ring protons, the

N-H proton, and the isopropyl group protons.
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)
Justification

H1 (N-H) ~ 8.0 Broad Singlet -

The N-H proton of

indoles is typically

deshielded and

appears as a broad

singlet.

H7 ~ 7.6 Doublet ~ 8.0

Aromatic proton ortho

to the nitrogen,

deshielded.

H4 ~ 7.5 Doublet ~ 8.0
Aromatic proton in the

benzene ring.

H5, H6 ~ 7.1-7.2 Multiplet -

Overlapping signals

for the central

aromatic protons.

H3 ~ 6.3 Singlet -

The C3 proton in 2-

substituted indoles is

shielded and appears

as a singlet.

H8 (CH of isopropyl) ~ 3.1 Septet ~ 7.0

Methine proton of the

isopropyl group, split

by the six methyl

protons.

H9, H10 (CH₃ of

isopropyl)
~ 1.4 Doublet ~ 7.0

The two equivalent

methyl groups of the

isopropyl substituent,

split by the methine

proton.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
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Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification

C2 ~ 145
The C2 carbon bearing the isopropyl

group is significantly deshielded.

C7a ~ 136
Quaternary carbon at the fusion of the

two rings.

C3a ~ 128
Quaternary carbon at the fusion of the

two rings.

C5 ~ 121 Aromatic CH carbon.

C6 ~ 120 Aromatic CH carbon.

C4 ~ 120 Aromatic CH carbon.

C7 ~ 111 Aromatic CH carbon.

C3 ~ 100
The C3 carbon in 2-substituted indoles

is shielded.

C8 (CH of isopropyl) ~ 28 Aliphatic methine carbon.

C9, C10 (CH₃ of isopropyl) ~ 23 Aliphatic methyl carbons.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is

invaluable for confirming its identity.

Experimental Protocol for Mass Spectrometry
Instrumentation:

Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

Ionization Energy: 70 eV.

Inlet System: Gas chromatography (GC) or direct insertion probe.

Predicted Mass Spectrum and Fragmentation
The electron ionization mass spectrum of 2-Isopropyl-1H-indole is expected to show a prominent molecular ion peak

and characteristic fragment ions.
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m/z Ion
Predicted Relative

Intensity
Fragmentation Pathway

159 [M]⁺ High Molecular ion

144 [M - CH₃]⁺ High

Loss of a methyl radical from

the isopropyl group (benzylic

cleavage).

117 [M - C₃H₆]⁺ Moderate

Loss of propene via a

McLafferty-type

rearrangement.

116 [M - C₃H₇]⁺ Moderate Loss of an isopropyl radical.

digraph "MS_Fragmentation" {

graph [layout=dot, rankdir=LR];

node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];

edge [fontname="Helvetica", fontsize=9];

M [label="2-Isopropyl-1H-indole\n[M]⁺˙\nm/z = 159", fillcolor="#F1F3F4", style=filled];

F1 [label="[M - CH₃]⁺\nm/z = 144", fillcolor="#F1F3F4", style=filled];

F2 [label="[M - C₃H₇]⁺\nm/z = 116", fillcolor="#F1F3F4", style=filled];

M -> F1 [label="- •CH₃"];

M -> F2 [label="- •C₃H₇"];

}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic

or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express

or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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advanced chemicals, empowering scientists and researchers to drive
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